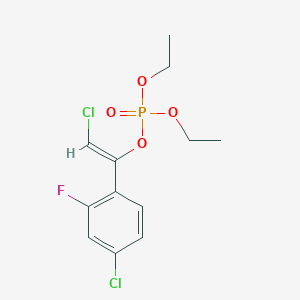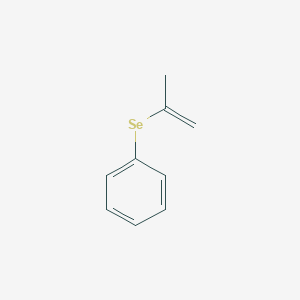![molecular formula C16H14Cl2N2O4S2 B14510750 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid CAS No. 64080-98-4](/img/structure/B14510750.png)
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid is a complex organic compound characterized by the presence of disulfide and carboxymethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Disulfide Bond: This step involves the oxidation of thiol groups to form a disulfide bond. Common oxidizing agents used include hydrogen peroxide (H₂O₂) and iodine (I₂).
Introduction of the Carboxymethylamino Group: This step involves the reaction of a chlorinated aromatic compound with glycine or its derivatives under basic conditions to introduce the carboxymethylamino group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale synthesis of the intermediate compounds using industrial reactors.
Purification and Isolation: Purification of the intermediates using techniques such as crystallization and chromatography.
Final Assembly: Coupling of the purified intermediates under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfonic acids
Reduction Products: Thiol derivatives
Substitution Products: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting diseases involving oxidative stress and disulfide bond formation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid involves its interaction with molecular targets through its disulfide and carboxymethylamino groups. The compound can modulate redox reactions and influence the formation and breaking of disulfide bonds in proteins and other biomolecules. This modulation can affect various cellular pathways and processes, including oxidative stress response and protein folding.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Trifluorotoluene: Another compound with aromatic rings and halogen substituents, used in different contexts.
Uniqueness
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid is unique due to its specific combination of disulfide and carboxymethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64080-98-4 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O4S2 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
2-[2-[[2-(carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid |
InChI |
InChI=1S/C16H14Cl2N2O4S2/c17-9-1-3-11(19-7-15(21)22)13(5-9)25-26-14-6-10(18)2-4-12(14)20-8-16(23)24/h1-6,19-20H,7-8H2,(H,21,22)(H,23,24) |
Clave InChI |
KMPYMZQAZQCOTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)NCC(=O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)



![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)

